![molecular formula C18H14N2O2 B2499981 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether CAS No. 477886-69-4](/img/structure/B2499981.png)
4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether
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Overview
Description
4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether, also known as MPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MPQ is a promising candidate for drug development due to its unique chemical structure and its ability to interact with biological systems in a specific and selective manner. In
Scientific Research Applications
Antileukemic Activity
(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: exhibits remarkable cytotoxic potential against various human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells . Researchers have explored its efficacy as a potential antileukemic agent.
Anticancer Properties
Beyond leukemia, this compound has shown promise as an anticancer agent. Its unique structure and biological activity make it an attractive candidate for further investigation in cancer therapy .
Antiviral Applications
While more research is needed, pyrrolo[1,2-a]quinoxaline derivatives have been studied as potential antiviral agents . Investigating their effects on specific viruses could yield valuable insights.
Adenosine Receptor Modulation
The pyrrolo[1,2-a]quinoxaline moiety has been explored for its adenosine receptor modulating properties . Understanding its interactions with adenosine receptors may lead to novel drug development.
Antiparasitic Potential
Researchers have investigated pyrrolo[1,2-a]quinoxaline derivatives as antiparasitic agents . Their activity against parasites could be crucial for combating infectious diseases.
Other Biological Activities
This compound’s diverse biological profile extends to antipsychotic properties and potential use as antituberculosis agents . Further studies are warranted to explore these applications.
Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is the Akt kinase . Akt kinases are attractive targets for small molecule drug discovery due to their key role in tumor cell survival/proliferation and their overexpression/activation in many human cancers .
Mode of Action
The compound interacts with its target, the Akt kinase, inhibiting its function . This inhibition disrupts the kinase’s role in promoting survival signals that downregulate apoptotic pathways, contributing to cancer progression .
Biochemical Pathways
The inhibition of Akt kinase affects a wide range of downstream targets that regulate tumor-associated cell processes such as cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis . The correlation between resistance to chemotherapy and Akt activation has also been observed in prostate cancer cell lines and in human tumor tissue .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of various human leukemia cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows interesting cytotoxic potential against different human leukemia cell lines (MV4-11, K562, MOLM14, and Jurkat cells) . The most promising active pyrroloquinoxalines were found to inhibit K562 cell line proliferation with an IC50 of 4.5mM, and U937 and MCF7 cell lines with IC50 of 5 and 8mM, respectively .
Action Environment
The compound’s synthesis and testing were likely conducted under standard laboratory conditions .
properties
IUPAC Name |
4-(4-methoxyphenoxy)pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-21-13-8-10-14(11-9-13)22-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXXZIBOVZTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline |
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